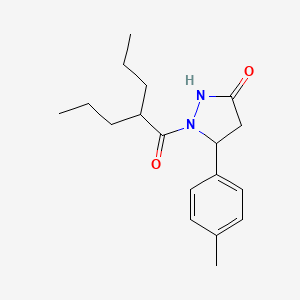
2-Phenyl-N-(5-(piperazin-1-yl)pentyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-N-(5-(piperazin-1-yl)pentyl)quinazolin-4-amine is a synthetic organic compound with the molecular formula C23H29N5 and a molecular weight of 375.51 g/mol . This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-(5-(piperazin-1-yl)pentyl)quinazolin-4-amine typically involves the condensation of quinazoline derivatives with piperazine and phenyl-containing intermediates . One common method involves the reaction of 2-phenylquinazolin-4-amine with 1-(5-bromopentyl)piperazine under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-N-(5-(piperazin-1-yl)pentyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring or the piperazine moiety.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives . Substitution reactions can lead to various substituted quinazoline or piperazine derivatives .
Aplicaciones Científicas De Investigación
2-Phenyl-N-(5-(piperazin-1-yl)pentyl)quinazolin-4-amine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Phenyl-N-(5-(piperazin-1-yl)pentyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as kinases and other enzymes . The compound can bind to the active site of these enzymes, inhibiting their activity and disrupting cellular signaling pathways . This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinazolin-4-amine: A precursor in the synthesis of 2-Phenyl-N-(5-(piperazin-1-yl)pentyl)quinazolin-4-amine.
N-(5-(1-Piperazinyl)pentyl)quinazolin-4-amine: Another related compound with similar structural features.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with similar biological activities, particularly as an enzyme inhibitor.
Uniqueness
This compound is unique due to its specific combination of a quinazoline core with a piperazine and phenyl substituent . This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
501443-70-5 |
|---|---|
Fórmula molecular |
C23H29N5 |
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
2-phenyl-N-(5-piperazin-1-ylpentyl)quinazolin-4-amine |
InChI |
InChI=1S/C23H29N5/c1-3-9-19(10-4-1)22-26-21-12-6-5-11-20(21)23(27-22)25-13-7-2-8-16-28-17-14-24-15-18-28/h1,3-6,9-12,24H,2,7-8,13-18H2,(H,25,26,27) |
Clave InChI |
UQOQSKRIYZSBHZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CCCCCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione](/img/structure/B15212272.png)
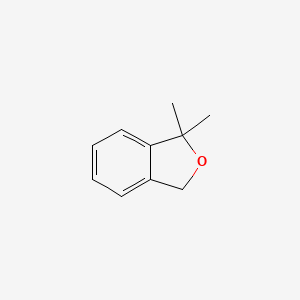
![7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15212294.png)
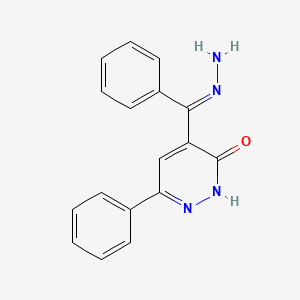
![N-{1-Butylcarbamoyl-2-[5-(4-nitrophenyl)furan-2-yl]vinyl}-4-methylbenzamide](/img/structure/B15212309.png)
![(9Z)-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B15212314.png)
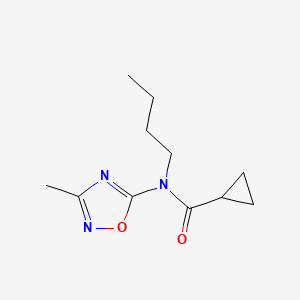
![4-(1,7-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)benzene-1,3-diol](/img/structure/B15212326.png)
![4-Bromo-5-{[2-(methylamino)phenyl]sulfanyl}-2-phenylpyridazin-3(2H)-one](/img/structure/B15212332.png)
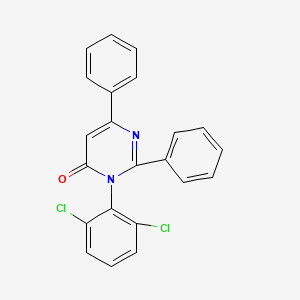
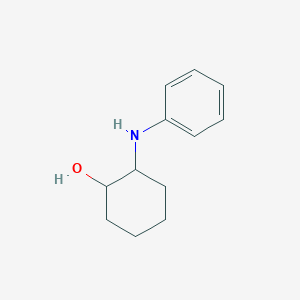
![(R)-Methyl 4-(benzo[d][1,3]dioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B15212349.png)
